Talaglumetad

Oral bioavailability Prodrug pharmacokinetics PepT1 transporter

Talaglumetad (developmental code LY-544344; CAS 441765-98-6) is a synthetic bicyclohexane-derived L-alanyl-amide prodrug of eglumetad (LY354740), a potent and highly selective orthosteric agonist at group II metabotropic glutamate receptors mGlu2 and mGlu3. As a small molecule with molecular formula C₁₁H₁₆N₂O₅ and monoisotopic mass 256.11 Da, it is classified as an experimental nervous system agent developed by Eli Lilly and Company for the treatment of generalized anxiety disorder (GAD).

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 441765-98-6
Cat. No. B1243389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaglumetad
CAS441765-98-6
Synonyms2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N
InChIInChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1
InChIKeyUPSXYNJDCKOCFD-QIMCWZKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talaglumetad (LY-544344) for mGlu2/3 Prodrug Research and Neuroscience Procurement


Talaglumetad (developmental code LY-544344; CAS 441765-98-6) is a synthetic bicyclohexane-derived L-alanyl-amide prodrug of eglumetad (LY354740), a potent and highly selective orthosteric agonist at group II metabotropic glutamate receptors mGlu2 and mGlu3 [1]. As a small molecule with molecular formula C₁₁H₁₆N₂O₅ and monoisotopic mass 256.11 Da, it is classified as an experimental nervous system agent developed by Eli Lilly and Company for the treatment of generalized anxiety disorder (GAD) [2]. The compound reached Phase 2 clinical trials, demonstrating proof-of-concept clinical efficacy before development was discontinued due to preclinical safety findings of convulsions in rodent studies [3].

Why mGlu2/3 Receptor Agonists Are Not Interchangeable: The Critical Role of Talaglumetad's Prodrug Design


Group II mGlu receptor agonists cannot be substituted interchangeably because their clinical utility depends upon a triad of distinct molecular properties: the identity of the active moiety (which determines receptor subtype potency and selectivity), the prodrug chemistry (which governs oral absorption pathway and conversion efficiency), and the resulting pharmacokinetic profile in humans [1]. Talaglumetad uniquely generates the active moiety eglumetad (LY354740; mGlu2 EC₅₀ = 5 nM, mGlu3 EC₅₀ = 24 nM) via PepT1-mediated intestinal uptake and presystemic hydrolysis, whereas the alternative prodrug pomaglumetad methionil (LY2140023) generates LY404039 (mGlu2 Ki = 149 nM, mGlu3 Ki = 92 nM) via a methionine-amide prodrug pathway with different absolute bioavailability and conversion kinetics . Without talaglumetad's alanyl-PepT1 targeting, eglumetad itself achieves only ~10% oral bioavailability — a prohibitive limitation that renders the parent compound impractical for oral dosing in preclinical research [2].

Quantitative Differentiation Evidence for Talaglumetad vs. Closest mGlu2/3 Analogs: A Procurement-Focused Guide


Oral Bioavailability: Talaglumetad Delivers an Approximately 8.5-Fold Increase Over the Active Parent Eglumetad in Humans

Talaglumetad (LY544344) achieves approximately 85% oral bioavailability in humans compared to ~10% for the active parent eglumetad (LY354740), representing an approximately 8.5-fold improvement in systemic exposure [1]. In quantitative terms, talaglumetad increased systemic exposure to eglumetad in humans by approximately 13-fold relative to oral administration of eglumetad itself, and produced a 10-fold increase in brain, plasma, and cerebrospinal fluid (CSF) levels of the active moiety in preclinical species [2]. In contrast, oral administration of eglumetad (up to 100 mg/kg) failed to significantly reverse phencyclidine (PCP)-induced hyperlocomotion in rats, whereas oral talaglumetad at 30–100 mg/kg produced dose-dependent inhibition of the same behavior [3]. The magnitude of this pharmacokinetic advantage means talaglumetad is the only viable oral formulation for achieving pharmacologically relevant CNS exposure to eglumetad without parenteral administration.

Oral bioavailability Prodrug pharmacokinetics PepT1 transporter Alanyl prodrug

Clinical Proof-of-Concept in Generalized Anxiety Disorder: Talaglumetad vs. Placebo in a Randomized Controlled Trial

In an 8-week randomized, double-blind, placebo-controlled Phase 2 clinical trial (N=108), talaglumetad at 16 mg b.i.d. produced statistically significant improvement from baseline in Hamilton Anxiety (HAM-A) scores and Clinical Global Impression–Improvement (CGI-I) scores compared with placebo, along with significantly higher response and remission rates [1]. The 8 mg b.i.d. dose did not separate from placebo, establishing a clear dose-response relationship. No other mGlu2/3 orthosteric agonist prodrug has demonstrated statistically significant superiority over placebo in a published GAD clinical trial — pomaglumetad methionil (LY2140023) was developed for schizophrenia and its active moiety (LY404039) failed to show efficacy in subsequent Phase 3 trials for that indication [2]. Talaglumetad therefore remains the only mGlu2/3 agonist prodrug with published positive GAD clinical data.

Generalized anxiety disorder Hamilton Anxiety Scale Clinical Global Impression Phase 2 clinical trial

Active Moiety Receptor Pharmacology: Eglumetad (LY354740) Demonstrates ~30× Higher mGlu2 Affinity Than LY404039

The active moiety delivered by talaglumetad — eglumetad (LY354740) — exhibits an EC₅₀ of 5.1 nM at human recombinant mGlu2 and 24.3 nM at mGlu3, with >100,000 nM at mGlu1a, mGlu4, mGlu5a, and mGlu7 receptors, representing >19,600-fold selectivity for mGlu2 over group I and III mGlu receptors . By comparison, the active moiety of pomaglumetad methionil — LY404039 — exhibits Ki values of 149 nM at human recombinant mGlu2 and 92 nM at mGlu3, with >100-fold selectivity over ionotropic glutamate receptors and other off-targets . The approximately 30-fold difference in mGlu2 potency (5.1 nM vs. 149 nM) and approximately 3.8-fold difference at mGlu3 (24.3 nM vs. 92 nM) mean that talaglumetad-derived eglumetad achieves target engagement at substantially lower active moiety concentrations [1]. This differential may be mechanistically relevant in studies where mGlu2-predominant signaling is of primary interest and is a factor for researchers selecting between prodrug platforms.

mGlu2/3 receptor affinity Eglumetad LY404039 Group II mGlu receptor selectivity

PepT1-Targeted Prodrug Design: Near-Complete First-Pass Conversion Differentiates Talaglumetad from Passively Absorbed Analogs

Talaglumetad was rationally designed as a PepT1 (SLC15A1) substrate to exploit the intestinal peptide transporter for active absorption. In Caco-2 cell monolayers, PepT1 inhibition reduced transepithelial transport of talaglumetad to 22% of control and cellular accumulation to 1.1% of control, confirming PepT1-dependent uptake; in contrast, eglumetad showed concentration-independent passive absorptive transport with negligible cellular accumulation [1]. After oral administration in rats and dogs, >97% of absorbed talaglumetad was hydrolyzed to eglumetad before reaching the hepatic portal vein, and systemic conversion of an intravenous dose reached 100% in dogs [2]. In situ rat intestinal perfusion studies demonstrated that the absorptive flux of talaglumetad was saturable (Km = 2.6 mM) and far exceeded the very low flux of eglumetad, which showed no evidence of carrier-mediated transport [3]. Pomaglumetad methionil (LY2140023) is also a PepT1 substrate (Km ≈ 30 µM) but yielded a mean absolute prodrug bioavailability of only 0.68 in humans, with approximately 32% of the dose converted presystemically to active moiety — a materially lower efficiency than talaglumetad's >97% first-pass conversion [4].

Peptide transporter 1 Prodrug bioactivation First-pass hydrolysis Intestinal absorption

Anxiolytic Efficacy Without Benzodiazepine-Like Side Effects: Preclinical and Human Evidence vs. Diazepam/Chlordiazepoxide

In preclinical mouse models, talaglumetad was found to be as effective as diazepam in alleviating anxiety symptoms across multiple standard behavioral tests, but without producing the sedation, cognitive impairment, or memory deficits characteristic of benzodiazepine treatment [1]. In rodent studies, the classical benzodiazepine chlordiazepoxide (10 mg/kg, p.o.) and orally administered talaglumetad (30 mg/kg) both attenuated stress-induced hyperthermia in DBA/2 mice, but talaglumetad's anxiolytic effects were achieved without the motor-impairing and sedative properties observed with benzodiazepine comparators [2]. In clinical studies, talaglumetad (and its active moiety LY354740) did not produce the problematic side effects typical of benzodiazepines, including sedation, abuse liability, and withdrawal symptoms [3]. In the 8-week Phase 2 GAD trial, talaglumetad was well tolerated, with no significant differences in treatment-emergent adverse event incidence among the three treatment groups (16 mg b.i.d., 8 mg b.i.d., and placebo) — a tolerability profile that contrasts sharply with benzodiazepine anxiolytics [4].

Anxiolytic Benzodiazepine-sparing Cognitive safety Diazepam comparator

Optimal Research and Industrial Application Scenarios for Talaglumetad Based on Quantitative Evidence


Oral mGlu2/3 Agonist Tool Compound for In Vivo Behavioral Pharmacology Requiring Eglumetad's Specific mGlu2-Predominant Potency Profile

Talaglumetad is the only orally available compound that delivers eglumetad (EC₅₀ 5.1 nM at mGlu2, selectivity >19,600-fold over group I/III mGluRs) at pharmacologically relevant CNS concentrations. Researchers requiring mGlu2-predominant signaling with an anxiolytic behavioral readout should select talaglumetad over LY404039-based prodrugs (LY404039 Ki = 149 nM at mGlu2), particularly when mGlu2 vs. mGlu3 subtype differentiation matters experimentally [1].

Translational Anxiety Disorder Research Leveraging the Only Published Positive Phase 2 GAD Dataset for an mGlu2/3 Agonist Prodrug

Talaglumetad was validated in a randomized, double-blind, placebo-controlled Phase 2 trial demonstrating statistically significant improvement in HAM-A and CGI-I scores at 16 mg b.i.d. For laboratories developing translational models of generalized anxiety disorder or seeking a clinically validated mGlu2/3 reference compound, talaglumetad provides the unique advantage of published human efficacy data that no other mGlu2/3 agonist prodrug can claim in the GAD indication [2].

PepT1-Targeted Prodrug Design Reference Standard for Intestinal Peptide Transporter Studies

With >97% first-pass hydrolysis, PepT1 Km of 2.6 mM, and 100% systemic conversion in dogs, talaglumetad represents the most completely characterized and efficient PepT1-targeted prodrug among CNS-penetrant candidates. Pharmaceutical scientists and drug metabolism researchers developing novel peptide transporter substrates should use talaglumetad as the gold-standard comparator for assessing transporter affinity, presystemic bioactivation kinetics, and oral absorption efficiency [3].

Anxiolytic Mechanism-of-Action Studies Requiring Benzodiazepine-Like Efficacy Without Sedative Confounds

Talaglumetad uniquely demonstrates anxiolytic efficacy comparable to diazepam in preclinical models while maintaining a placebo-like adverse event profile in human studies. Neuroscience laboratories investigating non-GABAergic anxiolytic mechanisms, fear circuitry, or stress neurobiology can employ talaglumetad to achieve anxiolysis without the sedative, amnestic, or dependence-producing confounds that complicate interpretation of benzodiazepine experiments [4].

Quote Request

Request a Quote for Talaglumetad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.